2-[(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile
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Overview
Description
2-[(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the field of oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . Another approach includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperidine ring
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrido[2,3-d]pyrimidin-5-one derivatives .
Scientific Research Applications
2-[(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile involves the inhibition of specific protein kinases. These kinases play a crucial role in cell signaling pathways that regulate cell proliferation and survival. By inhibiting these kinases, the compound can induce apoptosis in cancer cells and inhibit tumor growth .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one derivatives: Act as tyrosine kinase inhibitors.
Imidazo[1’,2’1,6]pyrido[2,3-d]pyrimidin derivatives: Identified as CDK4/6 inhibitors.
Uniqueness
2-[(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile is unique due to its specific molecular structure, which allows it to interact with multiple molecular targets. This versatility makes it a promising candidate for the development of new therapeutic agents .
Properties
IUPAC Name |
2-[(1-pyrido[2,3-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c20-10-14-5-7-21-17(9-14)26-12-15-3-2-8-25(11-15)19-16-4-1-6-22-18(16)23-13-24-19/h1,4-7,9,13,15H,2-3,8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMXRICKZDEONV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2C=CC=N3)COC4=NC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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